molecular formula C19H21N5O5S B605971 Sulfonamido)benzamide CAS No. 2035085-19-7

Sulfonamido)benzamide

Cat. No. B605971
CAS RN: 2035085-19-7
M. Wt: 431.47
InChI Key: ZDIJTGCDKBHHPD-UHFFFAOYSA-N
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Description

BC-1485 is a first-in-class inhibitor of Fibrosis-inducing E3 ligase 1 (FIEL1 ), which disrupts FIEL1-directed PIAS4 ubiquitination.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides have shown potential as inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. These compounds demonstrate significant inhibitory activity against human carbonic anhydrases I, II, VII, and IX, suggesting potential applications in treating disorders related to these enzymes, such as glaucoma, leukemia, cystic fibrosis, and epilepsy (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Antibacterial Activity

Several studies have investigated the antibacterial properties of sulfonamido benzamide derivatives. Novel sulfonamides, such as 3-(substituted sulfonamido)benzoic acid derivatives, have displayed moderate to good antibacterial activity against a range of bacteria, indicating their potential as effective antibacterial agents (Saravanan, Punitha, Srivastava, Nath, & KumarSingh, 2013).

Anticancer and Antiviral Properties

Sulfonamides, including benzamide sulfonamide derivatives, have been recognized for their substantial antitumor and antiviral activities. These compounds act through various mechanisms, such as inhibiting carbonic anhydrases, disrupting microtubule assembly, and inhibiting transcriptional activators. Their role in the treatment of different types of cancer, as well as HIV and other viruses, is under active investigation (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Inhibitory Activities on Human Paraoxonase

Benzenesulfonamide derivatives containing imine and amine groups have been studied for their inhibitory effects on human paraoxonase-I, an enzyme associated with various metabolic functions. These studies contribute to understanding the structure-activity relationships and potential therapeutic applications of these compounds (Işık, Beydemir, Demir, Durgun, Türkeş, Nasir, Necip, & Akkuş, 2019).

Biophysical Interactions and Antibacterial Property

Research on the sulfonamide functional group, including sulfonamido benzamides, has explored their pharmacological activities, such as anti-carbonic anhydrase and antibacterial properties. This research provides insights into their diverse therapeutic applications, including in treating diseases like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma (Ovung & Bhattacharyya, 2021).

Antimicrobial Activity of Polyamides

Sulfonamide-containing polymers have shown great potential in resisting bacterial and fungal attacks, with applications in developing efficient antimicrobial agents. The synthesis and evaluation of nanosized polyamides containing amido- and sulfonamidopyrimidines pendant structures have highlighted their promising antimicrobial properties (Hassan, Mansour, Abou Zeid, El-Helow, Elhusseiny, & Soliman, 2015).

Synthesis and Cardiac Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides, a category of sulfonamido benzamide derivatives, have been synthesized and studied for their cardiac electrophysiological activity. They exhibit potential as selective class III agents, useful in treating cardiac arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Antimicrobial Activity of Novel Reactive Dyes

Innovative research has explored the synthesis of azo reactive dyes containing sulfonamides with simultaneous insect-repellent and anti-bacterial properties. These dyes exhibit both anti-bacterial and insect-repellent activity, opening new avenues for multifunctional applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

properties

CAS RN

2035085-19-7

Molecular Formula

C19H21N5O5S

Molecular Weight

431.47

IUPAC Name

N-[1-(dimethylamino)-1-oxopropan-2-yl]-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C19H21N5O5S/c1-11(18(26)24(2)3)20-17(25)12-4-6-13(7-5-12)23-30(28,29)14-8-9-15-16(10-14)22-19(27)21-15/h4-11,23H,1-3H3,(H,20,25)(H2,21,22,27)

InChI Key

ZDIJTGCDKBHHPD-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BC1485;  BC 1485;  BC-1485

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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